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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzoic acid

Cat. No.: B051838

An In-depth Technical Guide to 3-Methyl-4-nitrobenzoic Acid: Structure and Synthesis

Introduction

3-Methyl-4-nitrobenzoic acid is a high-value fine chemical intermediate crucial in the
synthesis of numerous important organic compounds.[1][2] Its applications are prominent in the
pharmaceutical industry, where it serves as a key building block for antihypertensive drugs like
telmisartan and certain medications for treating AIDS.[1][2][3] This technical guide provides a
comprehensive overview of its chemical structure, physicochemical properties, and detailed
synthesis methodologies, tailored for researchers, scientists, and professionals in drug
development.

Chemical Structure and Properties

3-Methyl-4-nitrobenzoic acid is an aromatic carboxylic acid characterized by a benzene ring
substituted with a methyl group, a nitro group, and a carboxylic acid group.[4][5] The methyl
and carboxyl groups are in a meta position relative to each other, while the nitro group is in the
para position with respect to the methyl group.

Chemical Structure:
o |[UPAC Name: 3-methyl-4-nitrobenzoic acid[5]

e Synonyms: 4-Nitro-m-toluic acid[6][7]
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e Molecular Formula: CsH7NO4[6][7][8]
e Molecular Weight: 181.15 g/mol [5][6][7][8]
e CAS Number: 3113-71-1[6][7][8]

Physicochemical Properties:

Property Value Reference
Appearance Needles or off-white powder --INVALID-LINK--[5]
Molecular Weight 181.15 g/mol ~-INVALID-LINK--[6][7]
Melting Point 221-223°C --INVALID-LINK--[5]

CC1=C(C=CC(=C1)C(=0)O)--
SMILES ~-INVALID-LINK--[5]
INVALID-LINK--[O-]

XDTTUTIFWDAMIX-
InChl Key ~INVALID-LINK--[6][7]
UHFFFAOYSA-N

Synthesis Methodologies

The synthesis of 3-methyl-4-nitrobenzoic acid is primarily achieved through two main routes:
the oxidation of 2,4-dimethylnitrobenzene and the nitration of m-toluic acid. Various reagents
and catalytic systems have been developed to optimize yield and selectivity.

The primary methods for its synthesis include:

o Oxidation of 2,4-dimethylnitrobenzene: This involves the selective oxidation of the methyl
group at the 4-position. Common oxidizing agents include potassium permanganate,
potassium dichromate, and nitric acid.[1][2] Catalytic air oxidation using systems like cobalt
acetate is also employed.[2][8]

 Nitration of m-toluic acid: This electrophilic aromatic substitution reaction introduces a nitro
group onto the m-toluic acid ring.[3][9]
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e Indirect Electrosynthesis: This method uses electrochemically generated chromium trioxide
to oxidize 2,4-dimethylnitrobenzene, offering a greener alternative with recyclable reagents.
[10]

Data Presentation: Comparison of Synthesis
Methods

The following table summarizes quantitative data from various reported synthesis methods.

Starting Method/Rea Key . .
. . Yield (%) Purity (%) Reference
Material gents Conditions
--INVALID-
2,4- Dilute Nitric 100-135°C,
. . : LINK--[2],
Dimethylnitro  Acid (30- 0.8-1.2 MPa, - -
[Vertex Al
benzene 65%) 4-10h
Search][1]
2,4- Air, Cobalt
_ ) 85°C, 0.5 58% --INVALID-
Dimethylnitro  Acetate/Buta ) -
MPa (Conversion) LINK--[3]
benzene none
2,4- Potassium
_ _ --INVALID-
Dimethylnitro Permanganat  95°C, 1h 41% -
LINK--[11]
benzene e, TBAB
Chromium
2,4- Trioxide
_ _ _ Staged 65-86% --INVALID-
Dimethylnitro ~ (Indirect ) ] -
Heating (Conversion) LINK--[10]
benzene Electrosynthe
sis)
Photochemic
2,4- al Oxidation 79%
_ _ --INVALID-
DimethyInitro (02, 30°C, 5h (Calculated 96.7%
LINK--[3]
benzene Hematoporph from mass)
yrin)
Nitration --INVALID-
m-Toluic Acid - - -
(HNOs3) LINK--[9]
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Note: Yields and conversion rates can vary significantly based on the specific reaction scale
and purification methods used.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitric Acid Oxidation of 2,4-
Dimethylnitrobenzene

This protocol is based on a common industrial method involving direct oxidation with dilute
nitric acid.[1][2]

Materials:

e 2,4-Dimethylnitrobenzene

¢ Dilute Nitric Acid (30-65%)

e 10% Sodium Carbonate Solution
e Xylene

 Activated Carbon

e 40% Dilute Nitric Acid
Procedure:

o Reaction Setup: Charge a high-pressure reaction kettle with 2,4-dimethylnitrobenzene and
30-65% dilute nitric acid. The typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is
between 1:5.5 and 1:8.0.[1]

o Oxidation: Seal the reactor and heat the mixture to a temperature of 100-135°C under
stirring (e.g., 300 rpm). Maintain the internal pressure at 0.8-1.2 MPa for 4 to 10 hours to
complete the oxidation.[1]

» Neutralization and Filtration: Cool the reactor to room temperature. Filter the resulting
mixture to separate the crude solid 3-methyl-4-nitrobenzoic acid from the liquid phase.[1]
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Salt Formation: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude
product to this solution to form the sodium salt of 3-methyl-4-nitrobenzoic acid, which
dissolves.[1]

Extraction: Heat the sodium salt solution to 70°C. Add xylene and stir for 30 minutes to
extract unreacted 2,4-dimethylnitrobenzene and other non-polar impurities. Allow the layers
to separate and collect the aqueous layer.[1]

Decolorization: Add activated carbon (120-200 mesh) to the aqueous solution and stir at
70°C to decolorize it. Filter to remove the activated carbon.[1]

Acid Precipitation: Heat the decolorized solution to 65°C. Slowly add 40% dilute nitric acid
until the pH of the solution reaches 2.0 £ 0.1. This will precipitate the purified 3-methyl-4-
nitrobenzoic acid as a white or light-yellow solid.[1]

Isolation and Drying: Filter the mixture to collect the product. Wash the solid with water to
remove any remaining acid and salts, then dry to a constant weight.[1]

Protocol 2: Synthesis via Nitration of m-Toluic Acid

This protocol describes the electrophilic nitration of m-toluic acid. While multiple isomers can be

formed, reaction conditions can be optimized to favor the desired product.[9]

Materials:

m-Toluic Acid

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Procedure:

Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly
adding concentrated nitric acid to concentrated sulfuric acid in a 1:1.5 to 1:3 v/v ratio. This
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process is highly exothermic and must be performed in an ice bath to maintain a low
temperature.

o Dissolution of Starting Material: In a main reaction flask, dissolve m-toluic acid in
concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is stable
between 0 and 5°C.

» Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of m-toluic
acid. The rate of addition should be carefully controlled to keep the reaction temperature
below 10°C to prevent over-nitration and the formation of unwanted byproducts.

o Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath
for an additional 30-60 minutes.

e Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with
constant stirring. This will cause the nitrated product to precipitate out of the solution.

« Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter
cake thoroughly with cold water until the washings are neutral to pH paper. The crude
product can be further purified by recrystallization from a suitable solvent, such as an
ethanol-water mixture.

Process Diagrams and Workflows

Synthesis Pathway: Oxidation of 2,4-
Dimethylnitrobenzene

The following diagram illustrates the chemical transformation from the starting material to the
final product via the nitric acid oxidation route.
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2,4-Dimethylnitrobenzene Oxidation
100-135°C
0.8-1.2 MPa

»| 3-Methyl-4-nitrobenzoic acid

Click to download full resolution via product page

Caption: Oxidation pathway of 2,4-Dimethylnitrobenzene.

General Experimental Workflow for Synthesis and
Purification

This workflow provides a logical overview of the steps involved from reaction setup to final
product characterization.
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Synthesis Phase

1. Reaction Setup
(Reagents & Solvents)

2. Controlled Reaction
(Temp & Time Monitoring)

Work-up & Isolation

3. Quenching / Neutralization

4. Extraction / Filtration

Purification & Analysis
Y

[ 5. Recrystallization / Chromatography j

7. Characterization
(NMR, IR, MS, Purity)

Click to download full resolution via product page

Caption: General laboratory workflow for synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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